molecular formula C14H20N2OS B3878014 4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione

4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione

Cat. No.: B3878014
M. Wt: 264.39 g/mol
InChI Key: PLYDSDMSHQXHFA-UHFFFAOYSA-N
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Description

4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione typically involves multi-step reactions. One common method includes the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione can be compared with similar compounds such as:

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: This compound shares a similar core structure but lacks the phenyl and thione groups, resulting in different chemical properties and applications.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is another related compound known for its use as a radical scavenger and in oxidation reactions[][5].

Properties

IUPAC Name

4-hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-13(2)10-14(3,17)16(12(18)15(13)4)11-8-6-5-7-9-11/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYDSDMSHQXHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=S)N1C)C2=CC=CC=C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione
Reactant of Route 2
4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione
Reactant of Route 3
4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione
Reactant of Route 4
4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione
Reactant of Route 5
4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione
Reactant of Route 6
4-Hydroxy-1,4,6,6-tetramethyl-3-phenyl-1,3-diazinane-2-thione

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